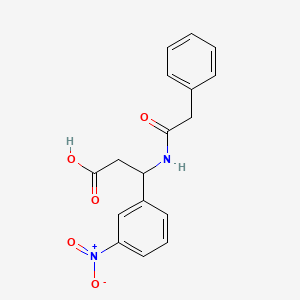
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID is a complex organic compound with a unique structure that includes a propionic acid backbone substituted with a 3-nitrophenyl and a 3-phenylacetylamino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: Benzene reacts with succinic anhydride in the presence of anhydrous aluminum chloride to yield β-benzoyl propionic acid.
Nitration: The β-benzoyl propionic acid undergoes nitration using concentrated nitric acid and sulfuric acid to form β-m-nitrobenzoyl propionic acid.
Reduction: The nitro group in β-m-nitrobenzoyl propionic acid is reduced using tin and hydrochloric acid to form β-m-aminobenzoyl propionic acid.
Cyclization: The β-m-aminobenzoyl propionic acid reacts with hydrazine hydrate to form a pyridazinone derivative.
Condensation: The pyridazinone derivative is then condensed with different aldehydes to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general principles of organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, are likely applied to scale up the production process.
化学反应分析
Types of Reactions
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
科学研究应用
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to its biological activity.
相似化合物的比较
3-(3-NITROPHENYL)-3-(2-PHENYLACETAMIDO)PROPANOIC ACID can be compared with similar compounds such as:
3-(3-Nitrophenyl)propionic acid: Shares the nitrophenyl group but lacks the phenylacetylamino substitution.
3-Phenylpropionic acid: Contains the phenyl group but lacks the nitrophenyl and acetylamino groups.
3-(4-Nitrophenyl)propionic acid: Similar structure but with the nitro group in the para position.
The uniqueness of propionic acid, 3-(3-nitrophenyl)-3-phenylacetylamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C17H16N2O5 |
|---|---|
分子量 |
328.32 g/mol |
IUPAC 名称 |
3-(3-nitrophenyl)-3-[(2-phenylacetyl)amino]propanoic acid |
InChI |
InChI=1S/C17H16N2O5/c20-16(9-12-5-2-1-3-6-12)18-15(11-17(21)22)13-7-4-8-14(10-13)19(23)24/h1-8,10,15H,9,11H2,(H,18,20)(H,21,22) |
InChI 键 |
LKBFIQDGBXMPOS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















